Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate
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Overview
Description
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound that features a benzofuran ring fused with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the Isoxazole Moiety: The isoxazole ring is often introduced via a (3+2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II).
Final Coupling and Esterification: The final step involves coupling the benzofuran and isoxazole intermediates, followed by esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate: shares similarities with other benzofuran and isoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the benzofuran and isoxazole rings, which may confer distinct biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C17H17NO5 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C17H17NO5/c1-9-16(10(2)23-18-9)17(20)14-8-12-6-11(7-15(19)21-3)4-5-13(12)22-14/h4-6,8,17,20H,7H2,1-3H3 |
InChI Key |
HEHUMYPSHVTSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C2=CC3=C(O2)C=CC(=C3)CC(=O)OC)O |
Origin of Product |
United States |
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